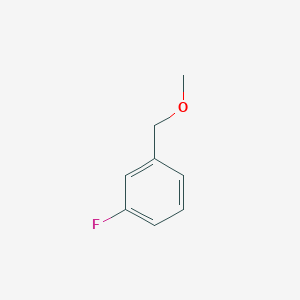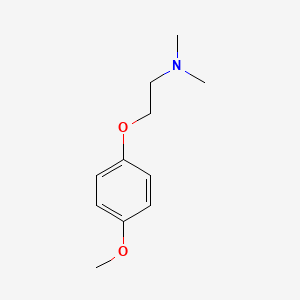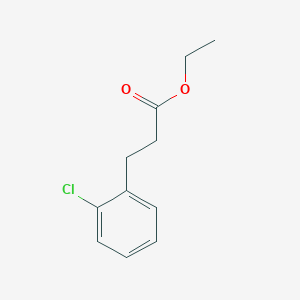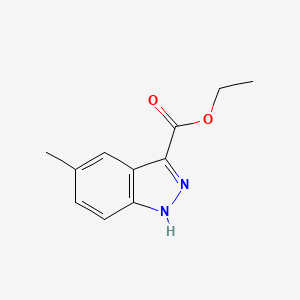
Methyl perillate
Vue d'ensemble
Description
Methyl perillate is a monoterpenoid compound found in the plant species Salvia dorisiana. It is characterized by an unsaturated six-membered ring, functionalized at the para position, and an acid group at the C7 position. This compound is notable for its potential as a precursor for the commodity chemical terephthalic acid, which is used in the production of polyethylene terephthalate (PET) plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl perillate can be synthesized through the biosynthetic pathway in plants, specifically in the glandular trichomes of Salvia dorisiana. The pathway involves several enzymatic reactions, including the conversion of geranyl diphosphate to limonene, followed by hydroxylation, oxidation, and methylation steps .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation in microorganisms. This method allows for the large-scale production of functionalized plant compounds that are otherwise not available in high quantities . The process involves the methylation of perillyl alcohol using methanol and catalytic p-toluene sulfonic acid, ensuring minimal formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl perillate undergoes various chemical reactions, including:
Oxidation: Conversion to terephthalic acid through sequential isomerization and dehydrogenation.
Reduction: Potential reduction of the unsaturated ring to form saturated derivatives.
Substitution: Functional group modifications at the para position.
Common Reagents and Conditions:
Oxidation: Acetone as a transfer hydrogenation agent.
Methylation: Methanol and p-toluene sulfonic acid.
Major Products:
Terephthalic Acid: A major product formed from the oxidation of this compound.
Applications De Recherche Scientifique
Methyl perillate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl perillate involves its conversion to terephthalic acid through a series of enzymatic reactions. The molecular targets include enzymes such as limonene synthase, limonene hydroxylase, and perillyl alcohol dehydrogenase . These enzymes facilitate the transformation of geranyl diphosphate to this compound, which is then further processed to produce terephthalic acid .
Comparaison Avec Des Composés Similaires
Methyl perillate is unique due to its highly functionalized structure, which includes an unsaturated ring and a methylated carboxyl group. Similar compounds include:
Perillyl Alcohol: A precursor in the biosynthetic pathway of this compound.
Limonene: An intermediate in the synthesis of this compound.
Terephthalic Acid: The final product of this compound oxidation.
This compound stands out due to its potential for large-scale production through fermentation and its role as a precursor for valuable industrial chemicals .
Propriétés
IUPAC Name |
methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLJZJUVKEVCK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556781 | |
| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26460-67-3 | |
| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)










